t-Boc-N-Amido-PEG12-propargyl
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Overview
Description
t-Boc-N-Amido-PEG12-propargyl: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protected amine group and a propargyl group. The compound is known for its ability to participate in copper-catalyzed Click Chemistry reactions with biomolecules containing azide groups. The PEG spacer in the molecule enhances its water solubility, making it a valuable tool in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG12-propargyl typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the Propargyl Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: t-Boc-N-Amido-PEG12-propargyl primarily undergoes the following types of reactions:
Click Chemistry Reactions: The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Deprotection Reactions: The t-Boc protected amine can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Mild Acids: Used for the deprotection of the t-Boc group.
Major Products Formed:
Scientific Research Applications
t-Boc-N-Amido-PEG12-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Employed in the modification of biomolecules for various biochemical assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG12-propargyl involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various biochemical applications .
Comparison with Similar Compounds
t-Boc-N-Amido-PEG10-propargyl: Similar in structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG8-COOH: Contains a carboxyl group instead of a propargyl group.
Uniqueness: t-Boc-N-Amido-PEG12-propargyl is unique due to its longer PEG spacer, which enhances its water solubility and makes it more suitable for applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61NO14/c1-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-33-31(34)47-32(2,3)4/h1H,6-30H2,2-4H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQYPVJEDNKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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